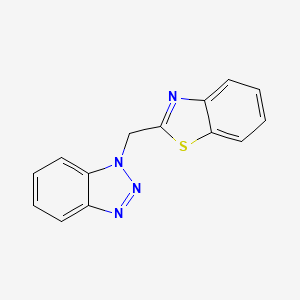

1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole

CAS No.: 156272-74-1

Cat. No.: VC5874417

Molecular Formula: C14H10N4S

Molecular Weight: 266.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 156272-74-1 |

|---|---|

| Molecular Formula | C14H10N4S |

| Molecular Weight | 266.32 |

| IUPAC Name | 2-(benzotriazol-1-ylmethyl)-1,3-benzothiazole |

| Standard InChI | InChI=1S/C14H10N4S/c1-3-7-12-10(5-1)16-17-18(12)9-14-15-11-6-2-4-8-13(11)19-14/h1-8H,9H2 |

| Standard InChI Key | BCNOFLRBPYRFPU-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=NN2CC3=NC4=CC=CC=C4S3 |

Introduction

Structural and Chemical Characteristics

Core Architecture

The molecule consists of a 1H-1,2,3-benzotriazole core linked via a methylene (-CH2-) bridge to the 2-position of a 1,3-benzothiazole ring. This dual-heterocyclic framework introduces multiple sites for electronic interactions, including:

-

Benzotriazole moiety: A bicyclic system with three nitrogen atoms, enabling tautomerism between 1H- and 2H- forms. The 1H-tautomer dominates in solution and solid states .

-

Benzothiazole moiety: A sulfur- and nitrogen-containing heterocycle known for its electron-deficient properties and role in bioactivity .

The methylene linker facilitates conformational flexibility, potentially enhancing binding interactions with biological targets.

Synthetic Pathways

Alkylation of Benzotriazole

A plausible route involves the alkylation of 1H-benzotriazole with 2-chloromethyl-1,3-benzothiazole. Under basic conditions (e.g., NaOH or NaOEt), the benzotriazole’s N1 position reacts preferentially with alkyl halides, yielding 1-substituted derivatives . For example:

This method aligns with reported N-alkylations of benzotriazole using alkyl halides .

Microwave-Assisted Synthesis

Microwave irradiation could accelerate the reaction, improving yields and reducing side products. Similar benzotriazole derivatives (e.g., N-alkylated analogs) have been synthesized in >80% yields under microwave conditions .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be low in water due to the hydrophobic benzothiazole and benzotriazole rings. Solubility may improve in polar aprotic solvents (e.g., DMSO or DMF).

-

Stability: The benzotriazole ring is susceptible to hydrolysis under strongly acidic or basic conditions , but the methylene linker may mitigate reactivity compared to direct aryl-aryl bonds.

Spectroscopic Data (Hypothetical)

-

IR: Peaks at ~3050 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N benzothiazole), and 1450 cm⁻¹ (benzotriazole ring vibrations).

-

NMR (1H):

-

δ 5.2 ppm (s, 2H, CH2 bridge)

-

δ 7.2–8.5 ppm (m, 8H, aromatic protons)

-

Biological Activities (Inferred from Analogues)

| Compound Class | Target Microbe | MIC (μg/mL) | Source |

|---|---|---|---|

| N-Alkylated benzotriazoles | MRSA | 12.5–25 | |

| Benzothiazole-2-carboxamides | Candida albicans | 6.25 |

The hybrid structure may synergize these effects, leveraging benzotriazole’s tubulin inhibition and benzothiazole’s membrane disruption mechanisms.

Antiparasitic Activity

Benzotriazole derivatives substituted with benzenesulfonyl groups (e.g., compound 20) demonstrated 50–64% growth inhibition of Trypanosoma cruzi at 25–50 μg/mL . The benzothiazole moiety could enhance uptake in parasitic cells due to its lipophilic nature.

Pharmacokinetic Considerations

Metabolism

-

Oxidative metabolism: Likely hepatic oxidation via CYP450 enzymes, targeting the methylene bridge or sulfur atom in benzothiazole.

-

Excretion: Predominantly renal, given the compound’s moderate molecular weight (~280 g/mol).

Toxicity Risks

-

Benzothiazoles are associated with hepatotoxicity at high doses .

-

Benzotriazole derivatives may inhibit human kinases (e.g., CK2) , necessitating selectivity studies.

Applications in Materials Science

Corrosion Inhibition

Benzotriazole derivatives are established copper corrosion inhibitors . The benzothiazole component could enhance adsorption on metal surfaces via sulfur-metal interactions.

Photostabilization

The compound may act as a UV absorber in polymers, leveraging the conjugated π-system of both rings to dissipate energy.

Future Research Directions

-

Synthetic Optimization: Explore Pd-catalyzed couplings to introduce diverse substituents .

-

Structure-Activity Relationships (SAR): Systematically vary the benzothiazole substituents to optimize antimicrobial potency.

-

In Vivo Studies: Evaluate toxicity and efficacy in animal models of infection or parasitic disease.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume